Cas no 1927-44-2 (Leucophenothiazone)

Leucophenothiazone structure
Leucophenothiazone structure
Product Name:Leucophenothiazone
CAS No:1927-44-2
MF:C12H9NOS
MW:215.270961523056
MDL:MFCD00156577
CID:214316
PubChem ID:74725
Update Time:2025-04-19

Leucophenothiazone Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazin-3-ol
    • EINECS 217-663-9
    • DTXSID10172863
    • AT24198
    • 3-hydroxyphenothiazine
    • LEUCOPHENOTHIAZONE
    • PHENOTHIAZIN-3-OL
    • UNII-3470A1E0IL
    • 1927-44-2
    • SCHEMBL299552
    • NS00045733
    • 3470A1E0IL
    • Q27256339
    • Oprea1_798784
    • EN300-6739382
    • Leucophenothiazone
    • MDL: MFCD00156577
    • Inchi: 1S/C12H9NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7,13-14H
    • InChI Key: JAMWHXUWMDVHJF-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2NC2C=CC(=CC1=2)O

Computed Properties

  • Exact Mass: 215.04057
  • Monoisotopic Mass: 215.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 57.6A^2

Experimental Properties

  • Density: 1.345
  • Boiling Point: 445.5°Cat760mmHg
  • Flash Point: 223.2°C
  • Refractive Index: 1.71
  • PSA: 32.26

Leucophenothiazone Pricemore >>

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